molecular formula C21H20N4 B2454260 N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-67-8

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2454260
CAS No.: 890628-67-8
M. Wt: 328.419
InChI Key: XKVBUGMOHMZJEG-UHFFFAOYSA-N
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Description

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with isopropyl and diphenyl substituents.

Properties

IUPAC Name

N,3-diphenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-15(2)19-13-20(23-17-11-7-4-8-12-17)25-21(24-19)18(14-22-25)16-9-5-3-6-10-16/h3-15,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVBUGMOHMZJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diphenylpyrazole with isopropylamine and a suitable electrophile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

N,3-Diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a fused pyrazole and pyrimidine ring system, contributing to its potential as a therapeutic agent.

The biological activity of pyrazolo[1,5-a]pyrimidines often involves interaction with specific biological targets, including enzymes and receptors. The mechanism of action can vary significantly based on the substituents on the pyrazolo and pyrimidine rings. Commonly reported activities include:

  • Antitumor Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds have shown effectiveness against bacterial strains, including Staphylococcus aureus.
  • Inhibition of Enzymes : Certain derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively.

Antitumor Activity

A study evaluating the anticancer properties of related pyrazolo derivatives indicated significant cytotoxicity against human cancer cell lines. For instance, compounds from the pyrazolo[1,5-a]pyrimidine family demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
4aMCF-70.8717.02
5aMDA-MB-2319.4611.73

Antimicrobial Activity

In vitro studies have shown that certain derivatives exhibit strong antimicrobial properties with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens. Additionally, these compounds demonstrated significant antibiofilm activity compared to Ciprofloxacin .

CompoundPathogenMIC (μg/mL)Biofilm Reduction (%)
7bStaphylococcus aureus0.22>70
10Staphylococcus epidermidis0.25>65

Case Study 1: Anticancer Activity

A series of studies evaluated the anticancer potential of N,3-diphenyl derivatives in various cell lines. One compound exhibited a remarkable increase in caspase-9 levels in treated samples, indicating apoptosis induction . This suggests that this compound may promote programmed cell death in cancer cells.

Case Study 2: Antimicrobial Efficacy

Research has also highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly more than standard antibiotics . This dual action is critical for treating chronic infections where biofilms are prevalent.

Q & A

Q. What synthetic methodologies are optimal for preparing N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

The compound can be synthesized via ultrasound-assisted one-pot reactions using 5-aminopyrazole precursors and formylated active proton compounds in aqueous KHSO3. Ultrasound irradiation enhances regioselectivity and yield (up to 86%) by promoting cavitation-induced microreactors, generating localized temperatures up to 5000°C and pressures of ~1000 atm, which accelerate cyclization . Alternative routes involve Suzuki coupling for introducing aryl substituents (e.g., phenyl, fluorophenyl) at the 3- and 5-positions, followed by amine functionalization at position 7 .

Q. How is the regioselectivity of the pyrazolo[1,5-a]pyrimidine core confirmed experimentally?

X-ray crystallography is critical for structural validation. For example, single-crystal analysis of analog 7c (6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) confirmed triclinic crystal packing (space group P-1, a = 8.0198 Å, V = 1588.87 ų) and regioselectivity at the 7-amino position via bond-length analysis (C–N = 1.34 Å) and torsion angles . Complementary techniques include 2D NMR (e.g., NOESY for spatial proximity) and HRMS for molecular ion confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key signals include pyrimidine C-H protons (δ 8.2–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). Aromatic protons (δ 7.0–7.8 ppm) confirm phenyl substituents .
  • IR : Stretching vibrations at ~3350 cm⁻¹ (N–H) and ~1600 cm⁻¹ (C=N) validate the amine and pyrimidine moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 363.4 for C18H20F3N5) confirm the molecular formula .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhances kinase inhibition (e.g., CDK9 IC50 < 1 µM) by improving binding affinity .
  • Position-Specific Modifications : A 7-amine group is critical for A2A receptor antagonism (Ki < 1 nM), while 3-phenyl and 5-isopropyl groups improve blood-brain barrier penetration for neuropharmacological applications .
  • Methodology : Parallel synthesis of analogs (e.g., 32–35 in ) followed by in vitro screening (thallium flux assays, kinase inhibition) identifies lead candidates.

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., A2A receptor dependency in Parkinson’s models ).
  • Pharmacokinetic Profiling : Address discrepancies in in vivo efficacy by measuring bioavailability (e.g., logP ~2.5 for brain penetration ) and metabolic stability (CYP450 assays).
  • Dose-Response Analysis : Reconcile variable IC50 values by standardizing assay conditions (e.g., ATP concentration in kinase assays ).

Q. How can computational modeling enhance the design of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses of the 7-amine group within the ATP-binding pocket of CDK9 (PDB: 4BCF) .
  • MD Simulations : Assess stability of the trifluoromethyl group in hydrophobic pockets over 100-ns trajectories to prioritize synthetic targets .
  • QSAR Models : Use Hammett constants (σ) and π-hydrophobic parameters to correlate substituent effects with IC50 values .

Q. What methodologies are employed to study the compound’s pharmacokinetics and toxicity?

  • ADME Profiling :
    • Absorption : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) .
    • Metabolism : Liver microsome stability studies (t1/2 > 60 min in human microsomes) .
  • Toxicology : Ames test for mutagenicity and hERG channel inhibition assays (IC50 > 10 µM) to assess cardiac risk .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of the synthesis?

  • Catalyst Optimization : Replace KHSO4 with Lewis acids (e.g., ZnCl2) to improve cyclization efficiency .
  • Solvent Screening : Switch from aqueous media to DMF/EtOH mixtures (4:1) to enhance solubility of hydrophobic intermediates .

Q. What analytical techniques validate the compound’s purity for in vivo studies?

  • HPLC : Use C18 columns (ACN/H2O gradient) with UV detection (λ = 254 nm); purity >98% required .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

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